Oxoformycin B belongs to the class of nucleoside antibiotics, which are characterized by their structural similarity to nucleosides and their ability to interfere with nucleic acid metabolism in microorganisms. These compounds are part of a broader category that includes various other natural products with significant biological activities.
The synthesis of oxoformycin B involves several steps that can be categorized into biosynthetic pathways and chemical transformations.
The molecular structure of oxoformycin B features a pyrimidine base linked to a ribose sugar moiety. The compound exhibits specific stereochemistry and functional groups that contribute to its biological activity:
The detailed structural data can be referenced from databases such as PubChem, which provides insights into its chemical properties and structural characteristics .
Oxoformycin B participates in various chemical reactions that are pivotal for its biological activity:
These reactions underscore the compound's role in biochemical pathways and its potential therapeutic effects.
The mechanism of action of oxoformycin B primarily revolves around its ability to inhibit adenosine deaminase:
Oxoformycin B exhibits several notable physical and chemical properties:
These properties are critical for understanding how oxoformycin B behaves in biological systems and its potential applications.
Oxoformycin B has several scientific applications:
Oxoformycin B is defined by the molecular formula C₁₀H₁₂N₄O₆, with a molar mass of 284.23 g/mol. Its core structure consists of a pyrazolopyrimidine heterocycle linked via a stable C-C glycosidic bond to a β-D-ribofuranose sugar. Key functional groups include:
Table 1: Atomic Coordinates of Oxoformycin B
Position | Atom | Bond Angles | Hybridization |
---|---|---|---|
C8 | C=O | 120° | sp² |
N1-C1' | C-N | 109° | sp³ (ribose) |
C4 | C-NH₂ | 120° | sp² |
C2'/C3' | C-OH | 108° | sp³ |
The pyrazolopyrimidine ring exhibits pH-dependent tautomerism:
Structural distinctions drive functional divergence:
Table 2: Structural Comparison of C-Nucleosides
Compound | Glycosidic Bond | C8 Modification | Ribose OH Groups | Bioactivity |
---|---|---|---|---|
Formycin A | C-C (β) | -H | 2',3',5' | RNA incorporation |
Oxoformycin B | C-C (β) | =O | 2',3',5' | Enzyme inhibition |
Formycin B | C-C (β) | -OH | 2',3',5' | Weak antibiotic |
Pyrazofurin | C-C (β) | -H | 2',5' | Antiviral |
Systematic IUPAC Name:(2R,3S,4R,5R)-2-[(4-Amino-8-oxo-1H-pyrazolo[4,3-d]pyrimidin-3-yl]methyl]-5-(hydroxymethyl)oxolane-3,4-diol
Common Names:
Semisystematic Variants:
As a rigid C-nucleoside, Oxoformycin B’s C1'-C4 bond (1.49 Å) resists enzymatic hydrolysis, contrasting with labile N-glycosides. Functional group roles include:
Table 3: Functional Group Contributions to Biomolecular Interactions
Group | Electrostatic Potential | Role in Target Binding | Conformational Impact |
---|---|---|---|
C8=O | -38 kcal/mol | H-bond acceptor for Ser90 (PNP) | Locks pyrazole tautomer |
C4-NH₂ | +24 kcal/mol | H-bond donor to Glu214 | Planarizes heterocycle |
2'-OH | -19 kcal/mol | Coordinates Mg²⁺ in kinases | Stabilizes C3'-endo pucker |
5'-CH₂OH | Neutral | Anchors phosphate groups in active triphosphate | Flexible orientation |
The ribose ring adopts a 3T₂ twist conformation (N/S pseudorotation amplitude = 42°), positioning 2'-OH for metal coordination—a feature absent in acyclic analogs. Quantum mechanical calculations reveal charge delocalization from N3 (q = -0.31 e) to C8=O (q = -0.45 e), enhancing electrophilicity at C8 for nucleophilic attacks in enzyme inhibition [10].
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